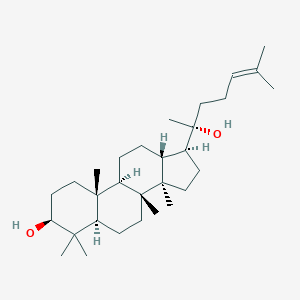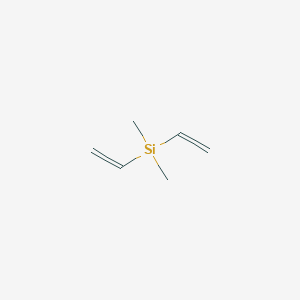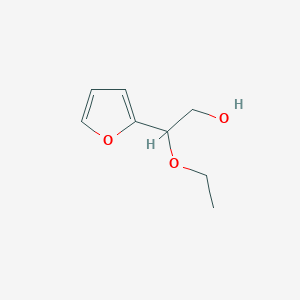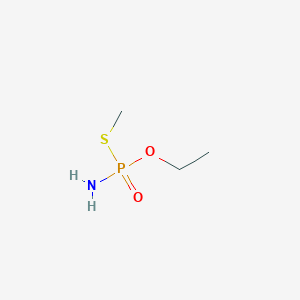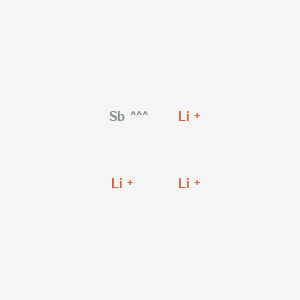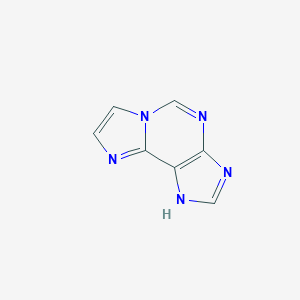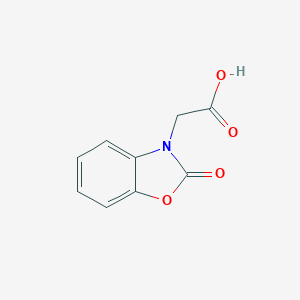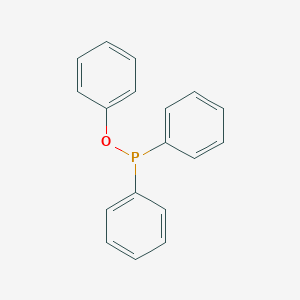![molecular formula C18H13N B080917 8-methylbenzo[c]acridine CAS No. 13911-90-5](/img/structure/B80917.png)
8-methylbenzo[c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylbenz©acridine is a polycyclic aromatic compound that belongs to the acridine family It is characterized by a fused ring structure consisting of benzene and acridine rings with a methyl group attached to the eighth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with formaldehyde and formic acid, followed by cyclization to form the acridine ring system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 8-Methylbenz©acridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Methylbenz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
8-Methylbenz©acridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex acridine derivatives.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Methylbenz©acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cytotoxic effects. The compound’s interaction with DNA is primarily driven by its planar structure, which allows it to insert between the base pairs of the DNA helix .
Comparación Con Compuestos Similares
Similar Compounds
7-Methylbenz©acridine: Similar in structure but with the methyl group at the seventh position.
Acridine: The parent compound without the methyl substitution.
9-Anilinoacridine: Contains an anilino group at the ninth position, known for its anticancer properties
Uniqueness
8-Methylbenz©acridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets, making it distinct from other acridine derivatives .
Propiedades
Número CAS |
13911-90-5 |
|---|---|
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
8-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-8-17-16(12)11-14-10-9-13-6-2-3-7-15(13)18(14)19-17/h2-11H,1H3 |
Clave InChI |
YZUYUDXHUYPYGT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
SMILES canónico |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
| 13911-90-5 | |
Sinónimos |
8-Methylbenz(c)acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)
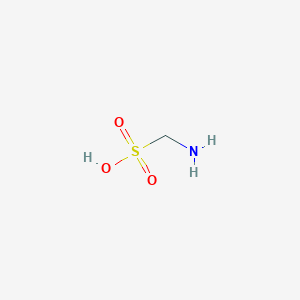
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)

